REACTION_CXSMILES
|
CO[C:3]1[CH:8]=[CH:7][C:6]([O:9]C)=[CH:5][C:4]=1[CH2:11][C:12]([C:14]1[CH:19]=[CH:18][C:17]([O:20]C)=[CH:16][C:15]=1F)=[O:13].Cl>>[OH:20][C:17]1[CH:18]=[CH:19][C:14]([C:12]2[O:13][C:3]3[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][C:4]=3[CH:11]=2)=[CH:15][CH:16]=1
|
Name
|
76
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(C=C(C=C1)OC)CC(=O)C1=C(C=C(C=C1)OC)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
as is for the next reaction step
|
Type
|
CUSTOM
|
Details
|
reaction completion
|
Type
|
CUSTOM
|
Details
|
by partitioning between 2 N HCl aq and EtOAc
|
Type
|
WASH
|
Details
|
washing the EtOAc with saturated NaHCO3, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying over MgSO4
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
chromatographed on silica gel
|
Type
|
CUSTOM
|
Details
|
to yield 0.48 g of impure pdt 77
|
Type
|
CUSTOM
|
Details
|
The product thus obtained
|
Type
|
CUSTOM
|
Details
|
was recrystallized from EtOAc/hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)C=1OC2=C(C1)C=C(C=C2)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |